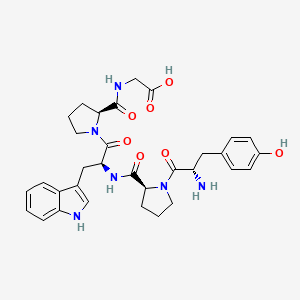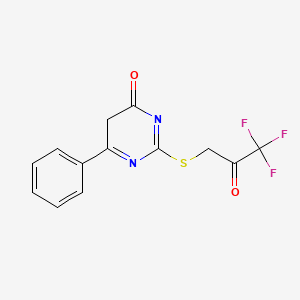
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Addition of the Trifluoro-2-oxopropylthio Group: This can be done using thiol reagents and trifluoroacetyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or trifluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoro group might enhance its binding affinity or stability, while the phenyl and pyrimidinone moieties could interact with active sites or other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4(5H)-Pyrimidinone, 6-phenyl-2-thio-: Lacks the trifluoro group.
4(5H)-Pyrimidinone, 6-phenyl-2-oxo-: Lacks the thio group.
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)amino)-: Has an amino group instead of thio.
Uniqueness
The presence of the trifluoro-2-oxopropylthio group makes this compound unique, potentially enhancing its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
127183-49-7 |
|---|---|
Fórmula molecular |
C13H9F3N2O2S |
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
6-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)10(19)7-21-12-17-9(6-11(20)18-12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
NHXDCXKDCDUZTO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC(=NC1=O)SCC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


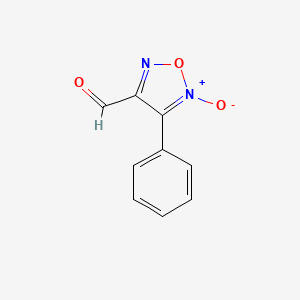
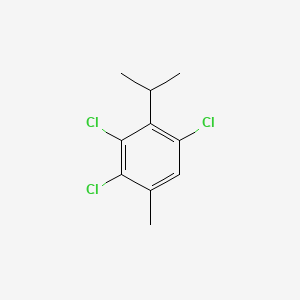
![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)


![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
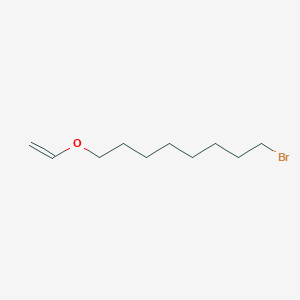

![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
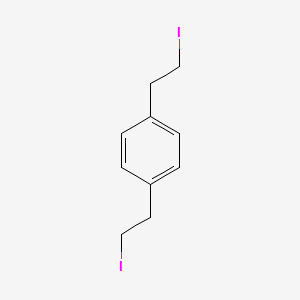
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
